4-Hydroxyisophthalic acid
Overview
Description
4-Hydroxyisophthalic acid (4-HIPA) is a compound with the molecular formula C8H6O5 and a molecular weight of 182.13 . It has been proposed as an improvement over aspirin and is also an impurity of Acetylsalicylic acid .
Synthesis Analysis
4-Hydroxyisophthalic acid can be synthesized from p-methoxybenzoic acid and paraformaldehyde via Blanc chloromethylation reaction catalyzed by aluminium trichloride and tetrabutyl ammonium bromide to give 3-chloromethyl-4-methoxybenzoic acid, subsequent oxidation and demethylation with an overall yield of about 78% .Molecular Structure Analysis
The molecular structure of 4-Hydroxyisophthalic acid consists of 8 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms . It has 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), 2 hydroxyl groups, and 1 aromatic hydroxyl .Chemical Reactions Analysis
4-Hydroxyisophthalic acid is a by-product of the manufacture of salicylic acid by the Kolbe–Schmitt reaction . It has been found to be a major constituent of the ‘brown dust’ residues from the sublimation process for the purification of salicylic acid .Physical And Chemical Properties Analysis
4-Hydroxyisophthalic acid appears as a solid . Its melting point is greater than 300°C and its initial boiling point and boiling range is 310°C .Scientific Research Applications
Pharmacological Properties
4-Hydroxyisophthalic acid (4-HIA) has been identified for its potential pharmacological properties. Early studies found that it possesses potent antipyretic and mild analgesic properties. These findings were based on its structural similarity to salicylic acid and led to further biochemical studies to explore these attributes (Chesher, Collier, Robinson, Taylor, Hunt, Jones, & Lindsey, 1955); (Collier & Chesher, 1956).
Synthesis and Chemical Analysis
Research has been conducted on the synthesis of 4-HIA from various precursors, demonstrating its chemical versatility. For instance, it was synthesized from p-methoxybenzoic acid and paraformaldehyde, yielding a considerable amount of the compound (He Deyun, 2011).
Antioxidant and Neuroprotective Potential
4-HIA, derived from the roots of Decalepis hamiltonii, has shown significant antioxidant and neuroprotective potential. Studies have encapsulated 4-HIA using polylactide-co-glycolide (PLGA) to enhance its bioavailability and efficacy against oxidative stress-related neurodegenerative diseases (Ravikiran et al., 2021). Additionally, 4-HIA has demonstrated cytoprotective activity in various cell models against oxidative stress, further indicating its potential as a bioactive molecule with health implications (Srivastava, Rao, & Shivanandappa, 2012).
Coordination Compounds and Material Design
Hydroxyisophthalic acids, including 4-HIA, are valuable for designing functional materials based on coordination polymers. Their varied charges and coordination modes make them suitable for synthesizing novel compounds with specific thermal stability, optical, and spectroscopic properties (Sokolov et al., 2021).
Crystal Structure Analysis
Studies on the molecular structure of 4-HIA have provided insights into its crystal structure and interactions, such as hydrogen bonding and π–π-stacking interactions. These analyses are crucial for understanding the chemical and physical properties of 4-HIA (Cox & Murphy, 2003).
Anticancer Potential
Recent studies have explored the antiproliferative potential of 4-HIA in various cancer models. It has shown efficacy in inhibiting the growth and proliferation of breast cancer cells and promoting apoptosis in tumor models, indicating its potential in anticancer drug development (Zarei, Shivanandappa, & Zarei, 2020).
Antimicrobial Activity
4-HIA derivatives have been tested for their antimicrobial properties. These studies have shown that certain derivatives possess significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Piscopo et al., 1984); (Piscopo et al., 1985).
Safety And Hazards
4-Hydroxyisophthalic acid is harmful if swallowed and causes skin irritation . It also causes serious eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
properties
IUPAC Name |
4-hydroxybenzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQKAQCUWUNML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862332 | |
Record name | 4-Hydroxybenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyisophthalic acid | |
CAS RN |
636-46-4 | |
Record name | 4-Hydroxyisophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyisophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyisophthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxybenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyisophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYISOPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P87FF77O00 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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